molecular formula C11H14FN B13055837 (S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine

(S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine

Cat. No.: B13055837
M. Wt: 179.23 g/mol
InChI Key: QWJTVDZSNQZZKT-NSHDSACASA-N
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Description

(S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine ( 1213897-21-2) is a chiral pyrrolidine derivative of significant interest in pharmaceutical research and development. The pyrrolidine ring is a privileged saturated nitrogen heterocycle widely used by medicinal chemists to obtain compounds for treating various human diseases . Its value stems from the sp3-hybridization of the ring, which allows for efficient exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule, a phenomenon known as "pseudorotation" . The presence of a stereogenic center, indicated by the (S) configuration, is particularly important for generating selective ligands for enantioselective proteins, helping to avoid the toxicity or inactivity associated with one enantiomer . The incorporation of a fluorine atom on the phenyl ring is a common strategy in modern drug design. Fluorine's high electronegativity and small atomic size can positively influence a molecule's potency, metabolic stability, and membrane permeation, and improve its overall pharmacokinetic profile . This compound serves as a versatile chiral building block for the discovery of novel bioactive molecules. Pyrrolidine derivatives are extensively investigated for a broad spectrum of biological activities, including use as analgesic and anti-inflammatory agents , anticancer and antibacterial agents, and for the treatment of central nervous system diseases . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(2S)-2-(5-fluoro-2-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14FN/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m0/s1

InChI Key

QWJTVDZSNQZZKT-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H]2CCCN2

Canonical SMILES

CC1=C(C=C(C=C1)F)C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzaldehyde and (S)-pyrrolidine.

    Formation of Intermediate: The aldehyde group of 5-fluoro-2-methylbenzaldehyde is reacted with (S)-pyrrolidine under reductive amination conditions to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the pyrrolidine ring or the aromatic ring.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide, potassium tert-butoxide, or other strong nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions may result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
(S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine serves as a vital intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. The presence of fluorine enhances the compound's stability and biological activity, making it a candidate for further investigation in medicinal chemistry.

Biological Activity
Research indicates that this compound exhibits potential biological activity as a ligand in biochemical assays. Its interactions with specific molecular targets can modulate enzyme activity or receptor functions, which is crucial for developing therapeutics aimed at various diseases . The unique arrangement of substituents on the phenyl ring may enhance binding affinity and selectivity towards certain biological targets, further supporting its role in drug design.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis, facilitating the creation of complex organic molecules. This application is particularly relevant in the development of novel compounds that exhibit desired pharmacological properties .

Biological Studies

In biological studies, this compound is employed to understand the interactions between chiral compounds and biological targets. Such studies are essential for elucidating the pharmacological profiles of new drug candidates and exploring structure-activity relationships (SAR) that inform future compound design .

Industrial Applications

Beyond its applications in medicinal chemistry and organic synthesis, this compound finds uses in the development of agrochemicals and other industrial products. Its chemical properties make it suitable for various applications within the chemical industry.

Case Studies

  • High Throughput Screening Campaign
    A study reported the discovery of small molecule antagonists using compounds similar to this compound. The research highlighted how structural modifications influenced antagonist activity at specific receptors, demonstrating the importance of SAR in drug development .
  • Pyrrolidine in Drug Discovery
    A review discussed various bioactive molecules characterized by pyrrolidine rings, including those similar to this compound. It emphasized how different stereoisomers can lead to varied biological profiles, guiding medicinal chemists in designing new compounds with targeted activities against diseases .

Mechanism of Action

The mechanism of action of (S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Substitution Patterns and Stereochemistry

The table below summarizes key structural and functional differences between (S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine and its analogs:

Compound Name (CAS No.) Substituents Stereochemistry Biological Activity/Application Key Properties
This compound 5-Fluoro, 2-methylphenyl S Potential kinase inhibition High lipophilicity; chiral center
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl (1381929-21-0) 5-Fluoro, 2-methylphenyl R Unspecified (enantiomeric pair) Salt form; altered target binding
(S)-2-(3,5-Difluorophenyl)pyrrolidine (1217664-59-9) 3,5-Difluorophenyl S Higher structural similarity (0.98) Increased electronegativity
(S)-2-(2-Bromo-5-fluorophenyl)pyrrolidine (1228557-32-1) 2-Bromo, 5-fluorophenyl S Research chemical (unpublished) Bulky substituent; potential metabolic stability
(S)-2-(4-Fluorophenyl)pyrrolidine HCl (1073556-40-7) 4-Fluorophenyl S Unspecified Para-substitution; electronic effects
(S)-2-(3-Fluorophenyl)pyrrolidine (920274-04-0) 3-Fluorophenyl S Unspecified Meta-substitution; steric effects

Structural and Functional Insights

Fluorine Position and Electronic Effects: The 5-fluoro substitution in the target compound contrasts with analogs like (S)-2-(4-fluorophenyl)pyrrolidine, where fluorine is para to the pyrrolidine attachment. The 3,5-difluorophenyl analog (similarity 0.98) introduces two electronegative groups, likely increasing hydrogen-bonding capacity and affecting solubility .

Methyl Group vs.

Enantiomeric Differences :

  • The (R)-enantiomer of the target compound (CAS 1381929-21-0) highlights the importance of stereochemistry. For example, in , an (R)-2-(2,5-difluorophenyl)pyrrolidine derivative is used in a TRK inhibitor, suggesting enantiomer-specific activity in kinase targeting .

Comparison with Catalytic Pyrrolidines: Silyl-substituted pyrrolidines (e.g., (S)-2-(triphenylsilyl)pyrrolidine) demonstrate the role of bulky substituents in organocatalysis, where silicon’s electron-deficient nature facilitates hydrogen-bond-directed reactions . The target compound’s fluorophenyl group, while less electropositive, may still participate in weak non-covalent interactions critical for biological activity.

Research Findings and Implications

  • Kinase Inhibition Potential: The TRK inhibitor in , which incorporates an (R)-2-(2,5-difluorophenyl)pyrrolidine moiety, suggests that fluorophenyl-pyrrolidine derivatives are viable scaffolds for kinase-targeted therapies. The target compound’s methyl group may optimize steric compatibility with kinase active sites .
  • Metabolic Considerations: Fluorine’s metabolic stability (resistance to cytochrome P450 oxidation) could make the target compound more durable in vivo compared to non-fluorinated analogs .
  • Synthetic Challenges : The enantioselective synthesis of such compounds, as described in , often requires chiral auxiliaries or catalysts, highlighting the complexity of producing high-purity (S)-enantiomers .

Biological Activity

(S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine is a chiral compound notable for its unique structural features, including a pyrrolidine ring and a phenyl group with fluorine and methyl substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a ligand in biochemical assays.

Chemical Structure and Properties

The molecular formula of this compound is C12H14FN. The presence of the fluorine atom enhances the compound's stability and biological activity, while the methyl group influences steric effects and reactivity. The unique arrangement of substituents on the phenyl ring may enhance binding affinity and selectivity towards biological targets, making it a candidate for further pharmacological exploration.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. Research indicates that the fluorine atom may enhance binding affinity, leading to modulation of target activities. Interaction studies are crucial for elucidating its pharmacological profile and potential therapeutic uses.

Biological Activity

1. Ligand Binding and Enzyme Modulation

  • This compound has been shown to act as a ligand in various biochemical assays, modulating enzyme activity or receptor functions. Its interaction with specific molecular targets can influence physiological processes, making it a valuable compound in drug discovery.

2. Antimicrobial Activity

  • Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antibacterial properties. Although specific data on this compound's antimicrobial activity is limited, similar compounds have shown efficacy against various bacterial strains, indicating potential for this compound as well .

Table 1: Comparison of Biological Activities of Pyrrolidine Derivatives

Compound NameActivity TypeMIC Values (µM)Target Organisms
1,2-Dipyrrolidino-1,4-dibromobenzeneAntibacterial4.69 - 22.9S. aureus, E. coli
2,4,6-TripyrrolidinochlorobenzeneAntifungal16.69 - 78.23C. albicans
This compoundPotential ligandNot yet determinedVarious biochemical targets

Research Insights

A study conducted on related pyrrolidine derivatives indicated that modifications to the structure can significantly impact biological activity. For example, small changes in substituent groups led to shifts from antagonist to agonist activity in related compounds . This highlights the importance of structure-activity relationship (SAR) studies in optimizing the pharmacological properties of this compound.

Pharmacokinetics and Metabolism

Pharmacokinetic evaluations suggest that similar pyrrolidine compounds exhibit high clearance rates in both human and rat microsomes, indicating rapid metabolism which may limit their effectiveness for oral administration . Understanding the metabolic pathways is essential for assessing the viability of this compound as a therapeutic agent.

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